molecular formula C11H14N4O2 B13868063 3-(Hydroxymethyl)-1-(1-propylpyrazol-4-yl)pyridazin-4-one

3-(Hydroxymethyl)-1-(1-propylpyrazol-4-yl)pyridazin-4-one

Cat. No.: B13868063
M. Wt: 234.25 g/mol
InChI Key: FKEIQAXRGDSJGG-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)-1-(1-propylpyrazol-4-yl)pyridazin-4-one is a synthetic organic compound that belongs to the class of pyridazinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydroxymethyl)-1-(1-propylpyrazol-4-yl)pyridazin-4-one typically involves multi-step organic reactions. A common route might include:

    Formation of the pyrazole ring: Starting with a suitable precursor, such as 1-propylhydrazine and an appropriate diketone, to form the pyrazole ring.

    Attachment of the pyridazinone moiety: Reacting the pyrazole derivative with a suitable pyridazine precursor under controlled conditions.

    Introduction of the hydroxymethyl group: This step might involve the use of formaldehyde or other hydroxymethylating agents.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid derivative.

    Reduction: The compound can be reduced to modify the pyridazinone ring or other functional groups.

    Substitution: Various substitution reactions can occur on the pyrazole or pyridazinone rings, depending on the reagents used.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce various functional groups onto the rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(Hydroxymethyl)-1-(1-propylpyrazol-4-yl)pyridazin-4-one would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Hydroxymethyl)-1-(1-methylpyrazol-4-yl)pyridazin-4-one
  • 3-(Hydroxymethyl)-1-(1-ethylpyrazol-4-yl)pyridazin-4-one

Uniqueness

The uniqueness of 3-(Hydroxymethyl)-1-(1-propylpyrazol-4-yl)pyridazin-4-one lies in its specific substituents, which can influence its biological activity and chemical reactivity. Comparing it with similar compounds can highlight differences in potency, selectivity, and other properties.

Properties

Molecular Formula

C11H14N4O2

Molecular Weight

234.25 g/mol

IUPAC Name

3-(hydroxymethyl)-1-(1-propylpyrazol-4-yl)pyridazin-4-one

InChI

InChI=1S/C11H14N4O2/c1-2-4-14-7-9(6-12-14)15-5-3-11(17)10(8-16)13-15/h3,5-7,16H,2,4,8H2,1H3

InChI Key

FKEIQAXRGDSJGG-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C=N1)N2C=CC(=O)C(=N2)CO

Origin of Product

United States

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